molecular formula C11H9N3O B10768781 5-(Methylamino)-2-phenyl-1,3-oxazole-4-carbonitrile

5-(Methylamino)-2-phenyl-1,3-oxazole-4-carbonitrile

Cat. No.: B10768781
M. Wt: 199.21 g/mol
InChI Key: RPMIUTPEVIZMTL-UHFFFAOYSA-N
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Description

5-(Methylamino)-2-phenyl-1,3-oxazole-4-carbonitrile is a heterocyclic compound that contains an oxazole ring substituted with a phenyl group, a methylamino group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylamino)-2-phenyl-1,3-oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-phenyl-1,3-oxazole-4-carbonitrile with methylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is then stirred for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Methylamino)-2-phenyl-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at 0°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of corresponding oxazole-4-carboxylic acid derivatives.

    Reduction: Formation of 5-(methylamino)-2-phenyl-1,3-oxazole-4-methanol.

    Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Methylamino)-2-phenyl-1,3-oxazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(Methylamino)-2-phenyl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Dimethylamino)-2-phenyl-1,3-oxazole-4-carbonitrile
  • 5-(Ethylamino)-2-phenyl-1,3-oxazole-4-carbonitrile
  • 5-(Amino)-2-phenyl-1,3-oxazole-4-carbonitrile

Uniqueness

5-(Methylamino)-2-phenyl-1,3-oxazole-4-carbonitrile is unique due to the presence of the methylamino group, which can influence its reactivity and biological activity. Compared to its analogs, the methylamino group may provide distinct steric and electronic properties, affecting the compound’s interaction with molecular targets and its overall stability.

Properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

5-(methylamino)-2-phenyl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C11H9N3O/c1-13-11-9(7-12)14-10(15-11)8-5-3-2-4-6-8/h2-6,13H,1H3

InChI Key

RPMIUTPEVIZMTL-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=C(O1)C2=CC=CC=C2)C#N

Origin of Product

United States

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